molecular formula C12H11N B2589748 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile CAS No. 1823331-18-5

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile

Cat. No. B2589748
CAS RN: 1823331-18-5
M. Wt: 169.227
InChI Key: HRPUKIDHPOMTGI-UHFFFAOYSA-N
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Description

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile is a chemical compound with the molecular formula C12H11N . It has a molecular weight of 169.09 . Bicyclo[1.1.1]pentanes, such as this compound, have been demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies .


Synthesis Analysis

The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involves a practical general reaction that produces bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . No additional additives or catalysts are needed . This strategy has been used to prepare over 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .


Molecular Structure Analysis

The molecular structure of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile consists of a benzonitrile group attached to a bicyclo[1.1.1]pentane group . The bicyclo[1.1.1]pentane group is a highly strained molecule consisting of three rings of four carbon atoms each .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involve a radical exchange process . This process allows for the installation of the bicyclo[1.1.1]pentane unit on the xanthate moiety .


Physical And Chemical Properties Analysis

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile has a molecular weight of 169.09 . It is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.

Scientific Research Applications

Molecular Rods and Rotors: BCP derivatives serve as excellent molecular rods and rotors due to their unique three-dimensional structure. These compounds find use in nanotechnology, where precise control over molecular motion is essential .

Supramolecular Linker Units: BCP-based molecules act as versatile linker units in supramolecular assemblies. Their rigid framework enhances stability and facilitates self-assembly processes in materials like metal–organic frameworks (MOFs) .

Liquid Crystals: BCP derivatives exhibit liquid crystalline behavior, making them valuable components in liquid crystal displays (LCDs) and other optoelectronic devices .

FRET Sensors: Fluorescence resonance energy transfer (FRET) sensors utilize BCP-based fluorophores to detect molecular interactions and conformational changes. These sensors are crucial in biological and chemical assays .

Drug Discovery

BCP motifs have gained prominence in drug discovery due to their bioisosteric properties. Here’s how they contribute:

Bioisosteric Replacement: BCP serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes. Replacing these functional groups with BCP fragments enhances drug properties, such as solubility, potency, and metabolic stability .

Bridge Functionalization: While methods exist for installing substituents at the bridgehead positions (1,3), functionalization of the bridge positions (2,4,5) remains challenging. Researchers continue to explore synthetic approaches to address this gap .

Organic Chemistry

BCP derivatives also find applications in organic chemistry:

Synthesis of BCP Analogues: Mild reaction conditions allow the synthesis of BCPs bearing carbon and halogen substituents. This method has broad substrate scope and functional group tolerance, enabling the creation of BCP analogues for various targets .

Visible Light-Induced Synthesis: Recent advances include visible light-induced synthesis of 1,3-disubstituted BCP ketones. These compounds serve as valuable bioisosteres for para-substituted aromatic rings in drug design .

Conclusion

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile’s diverse applications span materials science, drug discovery, and organic chemistry. Its unique structure continues to inspire innovative research across multiple fields.

For more in-depth information, you can refer to the cited references . Happy exploring! 🌟

Future Directions

The future directions for research on 3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile and similar compounds involve their use in drug discovery . The development of a practical general reaction for the synthesis of these compounds should ease their transition to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPUKIDHPOMTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile

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